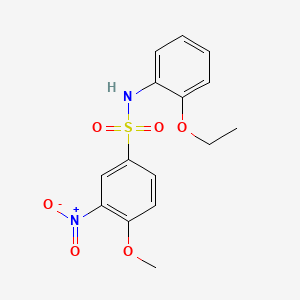![molecular formula C22H18IN3O2 B7540446 N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide, also known as IodoPA or NIPAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy. This compound is a small molecule that can selectively target cancer cells and induce cell death.
Mecanismo De Acción
The mechanism of action of NIPAA involves its ability to selectively target cancer cells and induce cell death. This compound binds to a specific protein on the surface of cancer cells, which triggers a series of events that ultimately lead to the death of the cell. NIPAA has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
NIPAA has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce cell death by activating certain proteins that are involved in the apoptotic pathway. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NIPAA is its ability to selectively target cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations when it comes to lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, the synthesis of NIPAA requires the use of various reagents and solvents, which can make it challenging to work with in a lab setting.
Direcciones Futuras
There are several future directions for research on NIPAA. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the specific proteins and enzymes that are targeted by NIPAA, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to determine the potential applications of NIPAA in other areas of medicine, such as infectious diseases and autoimmune disorders.
In conclusion, N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. While there is still much to be learned about this compound, it has already shown promising results in preclinical studies, and there is great potential for its use in the development of new cancer therapies.
Métodos De Síntesis
The synthesis of NIPAA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-(phenoxymethyl)benzimidazole, which is then reacted with 2-iodoaniline to obtain the intermediate compound. This intermediate is then reacted with acetic anhydride to form NIPAA.
Aplicaciones Científicas De Investigación
NIPAA has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN3O2/c23-17-10-4-5-11-18(17)25-22(27)14-26-20-13-7-6-12-19(20)24-21(26)15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZOQODCRLTQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)